Cas no 1570-45-2 (ethyl pyridine-4-carboxylate)

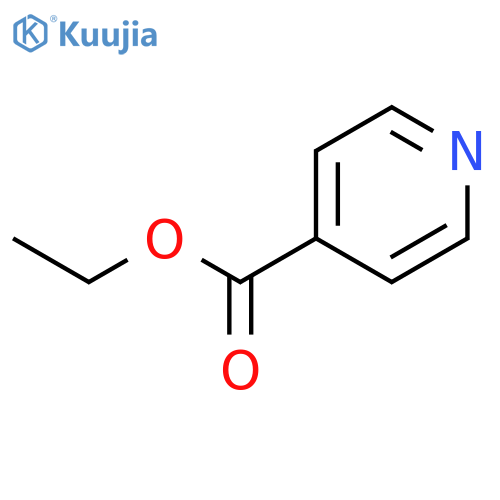

ethyl pyridine-4-carboxylate structure

商品名:ethyl pyridine-4-carboxylate

ethyl pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl isonicotinate

- Ethyl pyridine-4-carboxylate

- Isonicotinic acid ethyl ester

- 4-Picolinic acid ethyl ester

- 4-Pyridinecarboxylic

- 4-Pyridinecarboxylic Acid Ethyl Ester

- Ethyl 4-Pyridinecarboxylate

- FT-0625784

- CS-W020597

- AKOS001058465

- DTXSID6061789

- F0001-0560

- MFCD00006428

- EC 216-379-2

- NSC6854

- Isonicotinic acid, ethyl ester

- SY001919

- Ethylisonicotinate

- AI3-22194

- A19456

- ONG7XTI4BL

- .gamma.-Pyridinecarboxylic acid ethyl ester

- BRN 0122942

- 4-ETHOXYCARBONYLPYRIDINE

- BAA57045

- D70811

- UNII-ONG7XTI4BL

- NSC 6854

- WLN: T6NJ DVO2

- I0137

- AM20050839

- EINECS 216-379-2

- gamma-Pyridinecarboxylic acid ethyl ester

- AC-22479

- CHEMBL2251613

- Ethyl isonicotinicate

- 1570-45-2

- AS-17585

- 4-Pyridinecarboxylic acid, ethyl ester

- 4-Carboethoxypyridine

- NS00004261

- EN300-176600

- 5-22-02-00190 (Beilstein Handbook Reference)

- Ethyl isonicotinate, purum, >=99.0% (GC)

- Z53833081

- SCHEMBL24935

- J-400966

- NSC-6854

- Ethyl isonicotinate, 98%

- HMS1754D18

- 4-Carbethoxypyridine

- Ethyl isonicotinate,99%

- STL163966

- pyridine, 4-ethoxycarbonyl-

- BBL013187

- DTXCID4035043

- DB-012900

- 216-379-2

- ethyl pyridine-4-carboxylate

-

- MDL: MFCD00006428

- インチ: 1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3

- InChIKey: MCRPKBUFXAKDKI-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=NC=C1

- BRN: 122942

計算された属性

- せいみつぶんしりょう: 151.06300

- どういたいしつりょう: 151.063329

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 39.2

じっけんとくせい

- 色と性状: 灰色の液体。

- 密度みつど: 1.009 g/mL at 25 °C(lit.)

- ゆうかいてん: 23°C

- ふってん: 92 °C/8 mmHg(lit.)

- フラッシュポイント: 華氏温度:190.4°f

摂氏度:88°c - 屈折率: n20/D 1.501(lit.)

- ようかいど: H2O: soluble

- すいようせい: 不溶性

- PSA: 39.19000

- LogP: 1.25830

- マーカー: 14,5187

- ようかいせい: 水に溶ける。

ethyl pyridine-4-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:NS1450000

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

ethyl pyridine-4-carboxylate 税関データ

- 税関コード:29333999

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl pyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P991795-100g |

4-Pyridinecarboxylic Acid Ethyl Ester |

1570-45-2 | 100g |

$ 431.00 | 2023-09-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17180-5G |

ethyl pyridine-4-carboxylate |

1570-45-2 | 95% | 5g |

¥ 910.00 | 2023-04-04 | |

| Life Chemicals | F0001-0560-1g |

Ethyl isonicotinate |

1570-45-2 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| Enamine | EN300-176600-0.25g |

ethyl pyridine-4-carboxylate |

1570-45-2 | 95% | 0.25g |

$19.0 | 2023-09-20 | |

| TRC | P991795-1g |

4-Pyridinecarboxylic Acid Ethyl Ester |

1570-45-2 | 1g |

$ 127.00 | 2023-09-06 | ||

| Life Chemicals | F0001-0560-10g |

Ethyl isonicotinate |

1570-45-2 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0137-100ML |

Ethyl Isonicotinate |

1570-45-2 | >98.0%(GC)(T) | 100ml |

¥345.00 | 2024-04-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E123188-25g |

ethyl pyridine-4-carboxylate |

1570-45-2 | >98.0%(GC) | 25g |

¥30.90 | 2023-09-03 | |

| Apollo Scientific | OR1918-50g |

Ethyl isonicotinate |

1570-45-2 | 50g |

£22.00 | 2023-08-31 | ||

| Cooke Chemical | A3999712-25G |

Ethyl Isonicotinate |

1570-45-2 | >98.0%(GC) | 25g |

RMB 44.00 | 2025-02-20 |

ethyl pyridine-4-carboxylate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1570-45-2)ethyl pyridine-4-carboxylate

注文番号:A19456

在庫ステータス:in Stock

はかる:10.0g

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 16:01

価格 ($):202.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1570-45-2)Ethyl isonicotinate

注文番号:LE5187

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:47

価格 ($):discuss personally

ethyl pyridine-4-carboxylate 関連文献

-

Toshiro Takao,Takashi Kawashima,Ryo Nagae,Hideyuki Kanda,Wataru Watanabe Faraday Discuss. 2019 220 249

-

2. Aza-steroids. Part III. Approaches to 9-aza-steroidsW. R. Schleigh,F. D. Popp J. Chem. Soc. C 1966 760

-

Jia Cao,Guoao Li,Guoqiang Wang,Liuzhou Gao,Shuhua Li Org. Biomol. Chem. 2022 20 2857

-

4. Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents: the possibility of hydrolysis via conjugate base formation in the case of ethyl indole-2-carboxylate and methyl 4-pyridylacetateG. Venkoba Rao,M. Balakrishnan,N. Venkatasubramanian,P. V. Subramanian,V. Subramanian J. Chem. Soc. Perkin Trans. 2 1978 8

-

5. 464. The preparation of some substituted pyridine 1-oxidesA. R. Katritzky J. Chem. Soc. 1956 2404

1570-45-2 (ethyl pyridine-4-carboxylate) 関連製品

- 13841-66-2(4-Pyridinecarboxylicacid, butyl ester)

- 1261871-20-8(Ethyl isoquinoline-8-carboxylate)

- 1007-48-3(4-Acetoxymethylpyridine)

- 7082-71-5(Isonicotinic anhydride)

- 188861-58-7(Ethyl isoquinoline-6-carboxylate)

- 25635-24-9(Isonicotinic Acid Allyl Ester)

- 2459-09-8(Methyl isonicotinate)

- 407623-83-0(Ethyl isoquinoline-7-carboxylate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1570-45-2)异烟酸乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:1570-45-2)Ethyl isonicotinate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ